molecular formula C14H9Cl4N3O2 B3041377 N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea CAS No. 286430-77-1

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea

Cat. No. B3041377
CAS RN: 286430-77-1
M. Wt: 393 g/mol
InChI Key: AXYCJNAWIFPXEB-UHFFFAOYSA-N
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Description

“N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,3-dichlorophenyl)urea” is a chemical compound with the molecular formula C14H9Cl4N3O2 . It also goes by the name 2,6-dichloro-N-[(2,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide .


Molecular Structure Analysis

The molecular weight of this compound is 393.05200 . The exact mass is 390.94500 . The compound has a polar surface area (PSA) of 78.07000 and a logP value of 5.55390 , which are indicators of its solubility and permeability, respectively.


Physical And Chemical Properties Analysis

Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Supramolecular Assemblies and Metal Coordination

A study by Troff et al. (2012) explored the self-assembly of metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands, which included methyl-substituted pyridine rings similar to the compound . These ligands were shown to form small metallo-supramolecular macrocycles with urea carbonyl groups providing hydrogen bonding sites converging towards the center of the assemblies (Troff et al., 2012).

Cytokinin Activity

The cytokinin activity of similar N-phenyl-N'-(4-pyridyl)urea derivatives was investigated by Takahashi et al. (1978), indicating significant biological activity in tobacco callus bioassays. Among these, certain compounds showed high cytokinin activity comparable to standard cytokinins (Takahashi et al., 1978).

Anion Binding in Ligand Complexes

Wu et al. (2007) researched the anion coordination chemistry of protonated urea-based ligands, including N-(2,6-dimethylphenyl)-N'-(3-pyridy1)urea. The study revealed that these compounds, upon reaction with various inorganic oxo-acids, formed complexes that exhibited a variety of hydrogen bond motifs involving the urea NH groups (Wu et al., 2007).

Synthesis and Application in Organic Chemistry

The synthesis and application of similar compounds in organic chemistry were highlighted in studies like Mizuno et al. (2009), who reported on the synthesis of unsymmetrical ureas using ambient pressure of carbon monoxide and oxygen (Mizuno et al., 2009).

properties

IUPAC Name

2,6-dichloro-N-[(2,3-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4N3O2/c1-6-5-9(16)20-12(18)10(6)13(22)21-14(23)19-8-4-2-3-7(15)11(8)17/h2-5H,1H3,(H2,19,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYCJNAWIFPXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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